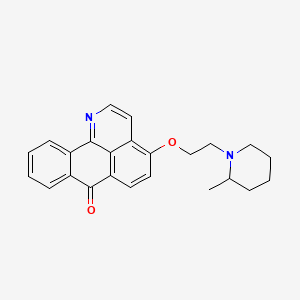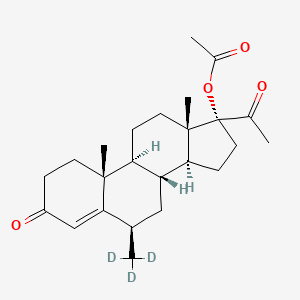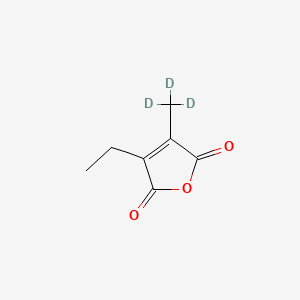
Topoisomerase I inhibitor 5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Topoisomerase I inhibitor 5 is a compound that targets the enzyme topoisomerase I, which plays a crucial role in DNA replication and transcription. By inhibiting this enzyme, the compound interferes with the DNA replication process, leading to DNA damage and cell death. This makes it a valuable tool in cancer treatment, as it can selectively target rapidly dividing cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Topoisomerase I inhibitor 5 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of stannane and bromide via a Migita–Kosugi–Stille cross-coupling reaction followed by tert-butoxycarbonyl (Boc) deprotection . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency and quality. This often includes optimizing reaction conditions, using high-throughput screening for intermediates, and employing purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Topoisomerase I inhibitor 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Topoisomerase I inhibitor 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA replication and transcription processes.
Biology: Employed in research to understand the mechanisms of DNA damage and repair.
Medicine: Utilized in cancer treatment to selectively target and kill rapidly dividing cancer cells
Industry: Applied in the development of new therapeutic agents and drug delivery systems
Mecanismo De Acción
Topoisomerase I inhibitor 5 exerts its effects by binding to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets include the topoisomerase I enzyme and the DNA itself, with pathways involving DNA damage response and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Topoisomerase I inhibitor 5 include:
Irinotecan: A camptothecin derivative used in the treatment of colorectal cancer.
Topotecan: Another camptothecin derivative used for ovarian and small cell lung cancer
Uniqueness
This compound is unique in its specific binding affinity and stability, which may result in different pharmacokinetics and toxicity profiles compared to other topoisomerase I inhibitors. This can lead to variations in efficacy and side effects, making it a valuable addition to the arsenal of cancer therapeutics .
Propiedades
Fórmula molecular |
C24H24N2O2 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
12-[2-(2-methylpiperidin-1-yl)ethoxy]-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one |
InChI |
InChI=1S/C24H24N2O2/c1-16-6-4-5-13-26(16)14-15-28-21-10-9-20-22-19(21)11-12-25-23(22)17-7-2-3-8-18(17)24(20)27/h2-3,7-12,16H,4-6,13-15H2,1H3 |
Clave InChI |
HGOZQJNNPSXGNT-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1CCOC2=C3C=CN=C4C3=C(C=C2)C(=O)C5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)

![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)









